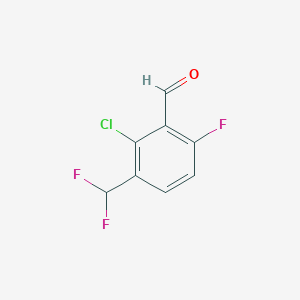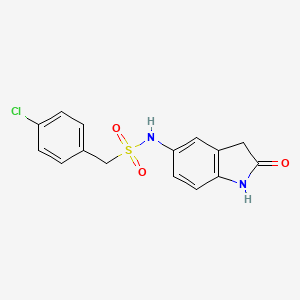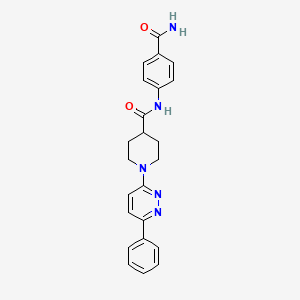
2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde” is a chemical compound that likely contains a benzene ring with chlorine, fluorine, and an aldehyde group. It’s part of a class of compounds known as halogenated aromatic compounds, which are often used in pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through halogenation, a process where one or more halogens are introduced into a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Halogenated aromatic compounds can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Base-Catalyzed Cyclocondensation : 2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde participates in base-catalyzed cyclocondensation reactions with ethyl cyanoacetate and thiourea, yielding a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds exhibit resistance to atmospheric oxidation and can be successfully dehydrogenated or oxidized to obtain 2-thiouracil derivatives with high yields, showcasing its utility in synthesizing stable and reactive intermediates for further chemical transformations (Al-Omar et al., 2010).
Wastewater Treatment in Manufacturing : The compound's manufacturing process, particularly when dealing with high-concentration wastewater that is difficult to biodegrade, demonstrates its role in environmental management. Using XDA-1 macroporous resin to absorb aromatic fluoride compounds from the wastewater highlights its involvement in innovative approaches to pollution control and material recovery, with significant reductions in COD (Chemical Oxygen Demand) and successful recycling of 2-chloro-6-fluoro-benzoic acid (L. Xiaohong & Ltd Hangzhou, 2009).
Preparation of Derivatives for Drug Synthesis : It is used as an intermediate in synthesizing 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, an intermediate for brexpiprazole synthesis. The process highlights its utility in pharmaceutical research, enabling the development of drugs without the need for expensive catalysts and reducing side product formation, thus offering a cost-effective and scalable approach (Wu et al., 2015).
Material Science and Engineering
- Synthesis of Fluorinated Microporous Polyaminals : Utilization in the synthesis of hyper-cross-linked microporous polyaminal networks for adsorption applications demonstrates its role in material science. The introduction of fluorinated compounds like this compound into polyaminals increases BET surface areas and effectively tailors pore sizes, enhancing CO2 adsorption capacities and selectivities over nitrogen and methane, which is crucial for environmental and energy applications (Li et al., 2016).
Mécanisme D'action
The mechanism of action would depend on the specific use of the compound. For example, if used in a pharmaceutical context, it might interact with biological targets such as enzymes or receptors. The trifluoromethyl group is often used in pharmaceuticals due to its unique physicochemical properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-3-(difluoromethyl)-6-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-4(8(11)12)1-2-6(10)5(7)3-13/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKHBWRORPHMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Cl)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2794881.png)


![3-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794885.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(4-methoxyphenyl)propanamido)benzofuran-2-carboxamide](/img/structure/B2794888.png)
![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2794889.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2794896.png)
![N-benzhydryl-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2794899.png)
